molecular formula C18H22N4O4S B2925551 2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034264-19-0

2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2925551
CAS RN: 2034264-19-0
M. Wt: 390.46
InChI Key: VYLQQKFZTCVTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common motif in many pharmaceuticals . The molecule also contains a methylsulfonyl group, a carbonyl group, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety.

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives of the mentioned compound often involves nucleophilic substitution reactions and is aimed at exploring their potential therapeutic applications. For instance, a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by reacting 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides. These compounds were evaluated for their antiproliferative effect against human cancer cell lines, with some showing promising activity (Mallesha et al., 2012).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of these compounds are significant areas of research. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared and found to exhibit antimicrobial activity (Ammar et al., 2004). Additionally, compounds with a piperidine structure have been synthesized and characterized, showing potential as antibacterial agents (Kumar et al., 2012).

Antioxidative Stress-Inducing Agents

Aromatic sulfonamides containing a condensed piperidine moiety have been synthesized, inducing oxidative stress and glutathione depletion in melanoma and leukemia cells. Some compounds exerted cytotoxic effects in micromolar concentrations, showing a broad spectrum of activity against various cancer cell lines (Madácsi et al., 2013).

Herbicidal Activity

Research into 2-(phenylsulfonylamino)pyrimidine derivatives synthesized by reacting substituted pyrimidin-2-amine with benzenesulfonyl chloride has shown definite herbicidal activities, highlighting the potential agricultural applications of these compounds (Huazheng, 2011).

properties

IUPAC Name

5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-27(25,26)21-10-5-13(6-11-21)17(23)20-9-7-15-14(12-20)18(24)22-8-3-2-4-16(22)19-15/h2-4,8,13H,5-7,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLQQKFZTCVTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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